Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-

Vue d'ensemble

Description

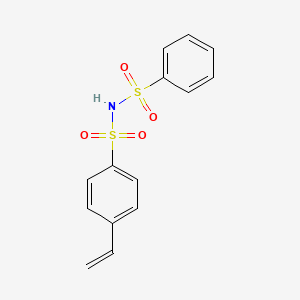

Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- is an organic compound with the molecular formula C14H13NO4S2 and a molecular weight of 323.39 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with an ethenyl group and a phenylsulfonyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- typically involves the reaction of benzenesulfonamide with ethenyl and phenylsulfonyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- involves large-scale chemical processes that are optimized for yield and purity. These processes often include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzenesulfonamide compounds .

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzenesulfonamide derivatives against HIV-1. The design and synthesis of these compounds have been investigated for their ability to inhibit the HIV-1 capsid (CA) protein, which is crucial for viral replication. For instance, compounds with benzenesulfonamide moieties were screened for antiviral activity in TZM-bl cells, showing promising results with sub-micromolar levels of activity against HIV-1. The structure-activity relationship (SAR) studies indicated that certain substitutions on the benzene ring enhance antiviral potency, with para-substituted derivatives demonstrating superior efficacy compared to ortho or meta substitutions .

Antibacterial and Anti-biofilm Properties

Benzenesulfonamides have also been evaluated for their antibacterial properties. Compounds such as 4e, 4g, and 4h exhibited significant inhibition against bacterial strains like Staphylococcus aureus and Klebsiella pneumoniae. The anti-biofilm activity was notable, with some compounds achieving over 79% inhibition at specific concentrations. This suggests that benzenesulfonamides could serve as effective agents in combating bacterial infections and biofilm formation .

Cancer Treatment

The potential of benzenesulfonamides in cancer therapy has been explored extensively. For example, compound 4e was shown to induce apoptosis in MDA-MB-231 breast cancer cells significantly. The mechanism involved increased annexin V-FITC positivity, indicating late apoptotic phases. The promising results from these studies suggest that benzenesulfonamide derivatives could be developed as novel anti-cancer agents targeting specific cancer cell lines .

Sodium Channel Modulation

Benzenesulfonamides are being investigated for their role as therapeutic agents in sodium channel-mediated diseases such as epilepsy. These compounds can modulate voltage-gated sodium channels, which are critical in controlling neuronal excitability. Research indicates that certain benzenesulfonamide derivatives can effectively inhibit sodium channels associated with epilepsy and other neurological disorders, thus opening new avenues for treatment options .

Summary of Applications

| Application | Details |

|---|---|

| Antiviral Activity | Inhibition of HIV-1 CA protein; sub-micromolar antiviral activity; structure-activity relationships indicate optimal substitutions enhance efficacy. |

| Antibacterial Properties | Significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae; effective anti-biofilm activity observed. |

| Cancer Treatment | Induction of apoptosis in breast cancer cells; potential development of novel anti-cancer drugs based on structure-activity insights. |

| Sodium Channel Modulation | Modulation of sodium channels; potential treatment for epilepsy and related neurological disorders. |

Mécanisme D'action

The mechanism of action of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- include:

- Benzenesulfonamide

- 4-Ethenylbenzenesulfonamide

- N-Phenylsulfonylbenzenesulfonamide

Uniqueness

What sets Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific chemical and industrial applications .

Activité Biologique

Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the sulfonamide class, characterized by the presence of a sulfonamide functional group attached to a benzene ring. The specific structure includes an ethenyl group and a phenylsulfonyl moiety, which contribute to its reactivity and biological activity.

Benzenesulfonamide derivatives often exert their biological effects through various mechanisms:

- Enzyme Inhibition : Many sulfonamides inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. For instance, certain derivatives have shown high selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM .

- Apoptosis Induction : Some studies indicate that compounds can induce apoptosis in cancer cells by increasing annexin V-FITC positivity, suggesting a significant role in cancer therapy .

- Antimicrobial Activity : The antibacterial effects of benzenesulfonamides have been linked to their ability to interfere with bacterial growth through the inhibition of CAs .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzenesulfonamide derivatives against various cancer cell lines:

- Cell Lines Tested : Commonly tested lines include HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

-

Results Summary : The compounds exhibited varying degrees of cytotoxicity, with some derivatives achieving significant inhibition rates:

Compound Cell Line IC50 (µM) Mechanism Compound A HCT-116 10.93 CA IX inhibition Compound B MCF-7 3.92 Apoptosis induction

The IC50 values indicate the concentration required for 50% inhibition of cell viability, demonstrating the potency of these compounds in vitro.

Cardiovascular Effects

Recent research has highlighted the impact of benzenesulfonamide derivatives on cardiovascular parameters:

- Perfusion Pressure Studies : In isolated rat heart models, compounds like 4-(2-aminoethyl)-benzenesulfonamide were shown to decrease perfusion pressure and coronary resistance significantly compared to controls .

-

Experimental Design :

Group Compound Dose (nM) I Control - II Benzenesulfonamide 0.001 III Compound 2 (2,5-Dichloro) 0.001

This table summarizes the experimental design used to evaluate cardiovascular effects.

Case Studies

-

Study on Carbonic Anhydrase Inhibition :

A study demonstrated that specific benzenesulfonamide derivatives exhibited remarkable selectivity for CA IX over CA II, indicating potential for targeted cancer therapies . -

Evaluation Against Cancer Cell Lines :

A series of benzenesulfonamide compounds were synthesized and tested against multiple cancer cell lines. Results showed that modifications in the substituents significantly influenced anticancer activity, highlighting structure-activity relationships (SAR) .

Propriétés

IUPAC Name |

N-(benzenesulfonyl)-4-ethenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c1-2-12-8-10-14(11-9-12)21(18,19)15-20(16,17)13-6-4-3-5-7-13/h2-11,15H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPIAKSKOUIMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249600 | |

| Record name | 4-Ethenyl-N-(phenylsulfonyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47121-58-4 | |

| Record name | 4-Ethenyl-N-(phenylsulfonyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47121-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-N-(phenylsulfonyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.